N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c19-16-9-5-4-6-13(16)10-20-17-15-11-23-24(18(15)22-12-21-17)14-7-2-1-3-8-14/h1-9,11-12H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNXFHHIQGKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process One common method includes the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations:
Para-substituted chlorophenyl groups (e.g., PP2) exhibit stronger kinase inhibition than ortho-substituted variants, as seen in EGFR/ErbB2 inhibitors ().
Biological Activity :
- PP3 , lacking an N-substituent, serves as a negative control, underscoring the necessity of bulky/electron-withdrawing groups (e.g., chlorobenzyl) for kinase inhibition .
- Compound 7d (3-chloro-4-fluorophenyl) demonstrates that halogenation at multiple positions enhances anticancer activity, likely via improved target affinity and metabolic stability .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for PP2 and PP3, involving nucleophilic substitution of 4-chloropyrazolo[3,4-d]pyrimidine with 2-chlorobenzylamine under reflux conditions .
- Derivatives with heterocyclic substituents (e.g., furan-2-ylmethyl) require coupling agents like DCC or EDC, as described for anti-inflammatory analogs .
For example, PP2 (Cl at para) has a logP of ~3.5, whereas the furan-derived analog () has logP ~2.1 .
Biological Activity
N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by the presence of a pyrazole ring fused to a pyrimidine. The structural formula can be represented as follows:
This structure is pivotal in determining its interaction with biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of various kinases involved in cell signaling pathways. Specifically, this compound has demonstrated inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor) : A critical target in cancer therapy due to its role in cell proliferation and survival.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced angiogenesis in tumors.
The compound exhibits IC50 values ranging from 0.3 µM to 24 µM against these targets, indicating potent activity against cancer cell lines .
Anticancer Activity
Studies have shown that this compound induces apoptosis in various cancer cell lines. For example:
| Cell Line | EC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 30 - 70 | Induction of apoptosis |
| A549 | 400 - 700 | Cell growth inhibition |
The compound's ability to induce apoptosis is attributed to its interaction with caspase pathways and modulation of cell cycle progression .
Inhibition of Kinases
Inhibition studies have revealed that the compound effectively blocks the activity of several kinases:
| Kinase | IC50 (µM) |
|---|---|
| EGFR | 0.3 |
| VEGFR | 7.60 |
| Topo-II | 20 |
These findings suggest that this compound may serve as a multitarget inhibitor with potential applications in combinatorial cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies have illustrated that modifications on the phenyl and pyrazole rings significantly affect the biological activity of the compound. For instance:
- Substituents on the phenyl ring enhance hydrophobic interactions with target proteins.
- Variations in the linker region between the pyrazole and phenyl moieties can alter selectivity and potency against specific kinases .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- MCF-7 Breast Cancer Model : Demonstrated significant tumor growth inhibition and induction of apoptosis.
- A549 Lung Adenocarcinoma Model : Showed reduced cell migration and DNA fragmentation upon treatment with the compound.
These studies underscore the potential for this compound as an anticancer agent targeting multiple pathways involved in tumor progression .
Q & A
Q. What are the established synthetic routes for N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React a pyrazolo[3,4-d]pyrimidine core with 2-chlorobenzyl chloride in dry acetonitrile under reflux.
- Step 2: Purify via column chromatography (e.g., silica gel) or recrystallization from acetonitrile.
- Key characterization: Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm) and HRESI-MS for molecular weight validation .
Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized to confirm structural integrity?
- NMR spectroscopy: -NMR identifies substituents (e.g., chlorobenzyl protons at δ 4.8–5.6 ppm for benzylic CH), while -NMR confirms sp-hybridized carbons in the pyrimidine ring (δ 150–160 ppm) .
- Mass spectrometry: HRESI-MS provides exact mass matching (e.g., [M+H] for CHClN: calc. 386.1045, found 386.1048) .
Q. What preliminary biological activities are reported for pyrazolo[3,4-d]pyrimidine derivatives?
These compounds often target kinases (e.g., Src, VEGFR-2) or show anticancer activity. For example:
- In vitro cytotoxicity: IC values in the nanomolar range against neuroblastoma (SK-N-BE(2)) or breast cancer (MCF-7) cell lines .
- Kinase inhibition: Selectivity profiles are validated using kinase panels (e.g., RET kinase inhibition at 100 nM) .
Advanced Research Questions
Q. How can experimental design address contradictory data in kinase inhibition studies?
- Control experiments: Use inactive analogs (e.g., PP3 for Src kinase studies) to distinguish target-specific effects from off-target interactions .
- Dose-response validation: Test multiple concentrations (e.g., 1–1000 nM) to rule out nonspecific cytotoxicity .
- Structural validation: Compare X-ray crystallography or docking studies (e.g., ATP-binding cleft interactions) to confirm binding modes .
Q. What strategies mitigate poor pharmacokinetic profiles of pyrazolo[3,4-d]pyrimidine derivatives?
- Nanoformulations: Graphene oxide (GO) carriers reduce systemic toxicity (e.g., S29-loaded GO showed 5.74 ng/mL effective dose with minimal side effects) .
- Structural optimization: Introduce hydrophilic groups (e.g., morpholinoethylthio in compound 2e ) to improve solubility without compromising activity .
Q. How are structure-activity relationships (SAR) analyzed for chlorobenzyl-substituted derivatives?
- Substituent variation: Compare activity of 2-chlorobenzyl vs. 4-chlorophenyl analogs. For example, 2a (2-chlorophenyl) showed 69% yield and kinase inhibition, while 4-chloro analogs exhibited reduced solubility .
- Steric effects: Bulky substituents (e.g., isopropyl in 7a ) enhance selectivity by occupying hydrophobic pockets in kinases .
Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?
- Metabolic stability assays: Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation of methylthio groups) .
- Pharmacodynamic markers: Measure target engagement (e.g., ERK1/2 phosphorylation inhibition in xenograft models) to correlate in vitro potency with in vivo efficacy .
Methodological Guidance
8. Designing a cytotoxicity assay for neuroblastoma cell lines:
- Cell culture: Maintain SK-N-BE(2) cells in RPMI-1640 + 10% FBS.
- Dosing: Treat cells with 0.1–10 µM compound for 72 hours.
- Endpoint analysis: Use MTT assay (λ = 570 nm) and normalize to DMSO controls .
9. Validating kinase inhibition selectivity:
- Kinase panel screening: Test against 50+ kinases (e.g., CDK2, EGFR) at 1 µM.
- ATP competition assays: Increase ATP concentration (1–10 mM) to confirm competitive inhibition .
10. Optimizing reaction yields for chlorobenzyl derivatives:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for SN2 reactions.
- Catalyst screening: Add KI (10 mol%) to enhance reactivity of 2-chlorobenzyl chloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
